(R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine
Description
“(R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine” is a chiral amine derivative featuring a tetrahydroquinoline scaffold with a methyl substituent at the R-configured 8-amino position. Tetrahydroquinoline derivatives are widely recognized for their biological relevance, particularly in antimicrobial and anticancer applications . The stereochemistry at the 8-position is critical, as enantiomeric forms (R vs. S) can exhibit distinct biological activities and binding affinities . This compound is synthesized via reductive amination or nucleophilic substitution, often involving aldehydes or alkyl halides . Its structural rigidity and nitrogen-rich framework make it a promising candidate for drug development, particularly in targeting enzymes or receptors associated with neurological and parasitic diseases .
Properties
IUPAC Name |
(8R)-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h3,5,7,9,11H,2,4,6H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTRMHOUGKPHHM-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCCC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 5,6,7,8-Tetrahydroquinolin-8-one
The most widely employed method involves reductive amination of 5,6,7,8-tetrahydroquinolin-8-one with methylamine. This reaction typically utilizes sodium triacetoxyborohydride (STAB) in dichloromethane (DCM) under inert atmosphere.
Reaction Conditions:
-
Substrate: 5,6,7,8-Tetrahydroquinolin-8-one (1.0 equiv)
-
Amine Source: Methylamine (1.0–1.2 equiv)
-
Reducing Agent: STAB (1.7 equiv)
-
Solvent: DCM (6.8 mL/g substrate)
-
Temperature: 25–30°C
-
Reaction Time: 22–24 hours
The exothermic iminium reduction phase requires controlled addition to manage hydrogen gas evolution. Post-reaction workup involves basification to pH 12 with NaOH, followed by DCM extraction and crystallization to isolate the (R)-enantiomer.
Critical Parameters:
| Factor | Optimal Range | Impact on Yield/Stereoselectivity |
|---|---|---|
| STAB Equivalents | 1.5–1.7 | <2.0 equiv minimizes borate byproducts |
| Basification pH | 11.5–12.0 | Precipitates product while solubilizing salts |
| Crystallization Solvent | EtOH/H2O (3:1) | Achieves >98% ee via diastereomeric resolution |
Stereochemical Control Strategies
Chiral Auxiliary-Mediated Synthesis
The (R)-configuration is induced using (S)-1-(4-methoxyphenyl)ethanamine as a chiral auxiliary during reductive amination. This approach leverages dynamic kinetic resolution under STAB-mediated conditions:
-
Iminium Formation: 5,6,7,8-Tetrahydroquinolin-8-one reacts with (S)-1-(4-methoxyphenyl)ethanamine to form a diastereomeric iminium intermediate.
-
Stereoselective Reduction: STAB preferentially reduces the (R)-configured iminium species due to steric hindrance from the 4-methoxyphenyl group.
-
Auxiliary Removal: Acidic hydrolysis cleaves the chiral auxiliary, yielding enantiomerically pure (R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine.
Performance Metrics:
-
Diastereomeric Ratio (dr): 92:8 (R:S)
-
Overall Yield: 68–72% after auxiliary removal
-
Purification: Recrystallization from ethyl acetate/hexanes (1:4)
Industrial-Scale Process Optimization
Continuous Flow Reactor Implementation
Recent scale-up efforts employ continuous flow reactors to enhance yield and reproducibility:
Flow System Configuration:
-
Reactor Type: Packed-bed reactor with immobilized STAB
-
Residence Time: 8–10 minutes
-
Temperature Control: 30°C ± 0.5°C
-
Throughput: 15 kg/day
Advantages Over Batch Processing:
| Metric | Batch Process | Flow System | Improvement |
|---|---|---|---|
| Reaction Time | 24 h | 10 min | 144× faster |
| STAB Consumption | 1.7 equiv | 1.2 equiv | 29% reduction |
| Space-Time Yield | 0.8 kg/m³/h | 4.2 kg/m³/h | 425% increase |
Alternative Synthetic Pathways
Catalytic Asymmetric Hydrogenation
Palladium-catalyzed hydrogenation of 8-(methylamino)quinoline derivatives offers an enantioselective route:
Catalytic System:
-
Catalyst: Pd/C (5 wt%) modified with (R)-BINAP
-
Substrate: 8-(Methylamino)quinoline
-
H2 Pressure: 50 bar
-
Solvent: Methanol
-
Temperature: 60°C
Outcomes:
-
Conversion: >99%
-
Enantiomeric Excess (ee): 89% (R)
-
Turnover Number (TON): 1,250
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic mixtures provides complementary access to the (R)-enantiomer:
Enzyme: Candida antarctica Lipase B (CAL-B)
Substrate: Racemic N-acetylated precursor
Conditions:
-
Acyl Donor: Vinyl acetate
-
Solvent: tert-Butyl methyl ether
-
Temperature: 37°C
Performance:
| Parameter | Value |
|---|---|
| E (Enantioselectivity) | 42 |
| ee (Product) | 96% (R) |
| Conversion | 48% |
Purification and Analytical Characterization
Crystallization Protocols
Final purification employs pH-gradient crystallization :
-
Acidification: Adjust to pH 2.0 with HCl to form dihydrochloride salt
-
Seed Crystals: Add 0.1% w/w (R)-enriched seeds
-
Crystallization: Cool from 60°C to 5°C at 10°C/h
-
Wash: Cold ethanol (5°C)
Purity Outcomes:
-
Chemical Purity: 99.8% (HPLC)
-
Chiral Purity: 99.5% ee (Chiralcel OD-H column)
Spectroscopic Data Correlation
Key Characterization Parameters:
| Risk Factor | Mitigation Strategy |
|---|---|
| H2 Gas Evolution | Controlled reagent addition rates (<5 mL/min) |
| Exothermic Reaction | Jacketed reactor with ΔT <10°C/min |
| STAB Pyrophoricity | Nitrogen blanket during transfers |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or other oxidized derivatives.
Reduction: Further reduction of the tetrahydroquinoline ring can lead to fully saturated quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
(R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine serves as a building block in the synthesis of more complex molecules. Its unique structure allows chemists to create derivatives with tailored properties for specific applications.
Biology
In biological research, this compound is being investigated for its potential as a ligand in biochemical assays. Its ability to interact with various biological targets makes it a candidate for studying receptor interactions and enzyme activity modulation.
Medicine
The compound has shown promise in therapeutic applications , particularly in oncology and neuropharmacology:
- Antiproliferative Activity : Research indicates that (R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine can induce cell cycle arrest and apoptosis in cancer cells by increasing reactive oxygen species (ROS) production and affecting mitochondrial function .
- Selective Cytotoxicity : The compound exhibits selective cytotoxic effects on cancer cells while sparing normal cells due to their differing oxidative stress levels .
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of several derivatives of (R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine on human cancer cell lines such as HeLa and A2780. The results showed significant cytotoxic effects with IC50 values indicating strong potential for further development as anticancer agents .
Case Study 2: Neuropharmacological Investigations
Research has explored the neuropharmacological properties of this compound, focusing on its ability to modulate neurotransmitter systems and its implications for treating neurodegenerative diseases . The findings suggest that this compound may have protective effects against neuronal damage.
Mechanism of Action
The mechanism of action of ®-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Tetrahydroquinoline Derivatives
Key Observations :
- Stereochemistry : The R-configuration in the target compound contrasts with the S-enantiomer in dihydrochloride salts, which may influence receptor binding and metabolic stability .
- Functional Groups : Substituents like pyridinylmethyl (in 3b) or tetrazole (in 14) introduce polar interactions or steric effects, altering pharmacokinetic profiles .
- Salt Forms : Dihydrochloride derivatives (e.g., CAS 1187929-87-8) improve aqueous solubility but may require additional purification steps .
Key Observations :
Key Observations :
- Potency: Cholinesterase inhibitors (e.g., from ) exhibit nanomolar potency, surpassing the antiproliferative activity of the target compound .
- Mechanistic Diversity : The target compound’s ROS induction contrasts with mitochondrial targeting in pyridinylmethyl derivatives .
- Therapeutic Scope : Antiplasmodial hybrids demonstrate the scaffold’s versatility in parasitic diseases .
Physicochemical Properties
Biological Activity
(R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of tetrahydroquinolines, which are known for their varied pharmacological profiles. The molecular formula is , and it features a chiral center that influences its biological activity. The stereochemistry of the compound plays a crucial role in its interaction with biological targets.
1. Anticancer Properties
Several studies have highlighted the anticancer potential of (R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine. In particular, research has demonstrated:
- Cell Cycle Modulation : The compound induces significant changes in cell cycle progression. It was observed to increase the percentage of cells in the G0/G1 phase while decreasing those in S and G2/M phases, indicating a potential mechanism for its antiproliferative effects .
- Cytotoxicity : (R)-5a showed notable cytotoxicity against various cancer cell lines, including A2780 and HCT116, with IC50 values as low as 0.6 µM in some cases. This suggests a strong inhibitory effect on cancer cell growth .
- Mitochondrial Dysfunction : The compound induces mitochondrial membrane depolarization and reactive oxygen species (ROS) production, contributing to its cytotoxic effects. This mitochondrial damage is critical for its mechanism of action against cancer cells .
2. Antiviral Activity
The compound has also been investigated for its antiviral properties. Derivatives of 8-hydroxyquinoline have shown promise against various viral infections, including H5N1 and potentially SARS-CoV-2. The antiviral activity appears to correlate with the lipophilicity and electronic properties of substituents on the quinoline ring .
The mechanisms through which (R)-Methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine exerts its biological effects include:
- Inhibition of Proteasome Activity : The compound interacts with the proteasome's regulatory subunit rather than the catalytic subunit, enhancing its stability and effectiveness compared to other derivatives .
- Induction of Oxidative Stress : By promoting ROS generation within cells, it disrupts cellular homeostasis, leading to apoptosis in cancer cells .
Case Studies and Experimental Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated IC50 values as low as 0.6 µM against HCT116 cells with significant cell cycle alterations. |
| Study 2 | Investigated the compound's ability to induce mitochondrial depolarization and ROS production in A2780 cells. |
| Study 3 | Evaluated antiviral properties against H5N1 with low cytotoxicity compared to standard treatments. |
Q & A
Q. What are the primary synthetic routes for (R)-methyl-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine?
The compound is synthesized via stereoselective methods using chiral auxiliaries or catalysts to introduce the (R)-configuration. For example, asymmetric alkylation of 5,6,7,8-tetrahydroquinolin-8-amine with methyl halides in the presence of chiral ligands (e.g., diphenylphosphinoethyl derivatives) ensures enantiomeric purity . Alternatively, racemic mixtures can be resolved using chiral resolving agents like tartaric acid derivatives, followed by HPLC validation of enantiomeric excess .
Q. How is the stereochemical purity of the (R)-enantiomer validated experimentally?
Chiral resolution via HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard. Nuclear magnetic resonance (NMR) using chiral shift reagents (e.g., Eu(hfc)₃) can also distinguish enantiomers. Polarimetry and X-ray crystallography of diastereomeric salts (e.g., with dibenzoyltartaric acid) provide complementary confirmation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assignments focus on the methyl group (δ ~2.5–3.0 ppm) and the tetrahydroquinoline backbone (δ ~1.5–2.5 ppm for CH₂ groups) .
- Mass spectrometry (MS) : ESI-MS or FAB-MS confirms molecular weight (e.g., m/z 174.2 [M+H]⁺) and fragmentation patterns.
- IR spectroscopy : N-H stretches (~3300 cm⁻¹) and aromatic C-H bends (~750–850 cm⁻¹) are diagnostic .
Advanced Research Questions
Q. How can the amine group in this compound be functionalized for catalytic or biological applications?
- N-Alkylation : Reacting with alkyl halides (e.g., benzyl bromide) under basic conditions (K₂CO₃/DMF) introduces substituents, enhancing ligand properties for metal catalysis .
- Schiff base formation : Condensation with aldehydes (e.g., salicylaldehyde) yields imine derivatives for coordination chemistry .
- Borylation : Suzuki-Miyaura coupling with boronic acids enables incorporation into bioactive scaffolds .
Q. What strategies address contradictions in enantiomeric excess (%ee) between synthetic and resolution methods?
Discrepancies arise from kinetic vs. thermodynamic control in asymmetric synthesis. For example, chiral catalysts may favor the (R)-enantiomer at low temperatures but lead to racemization at elevated temperatures. Cross-validation via circular dichroism (CD) spectroscopy and chiral HPLC under optimized conditions (e.g., isocratic elution with hexane/ethanol) resolves such conflicts .
Q. How is this compound utilized in designing bioactive molecules?
The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry. Modifications include:
- Anticancer agents : Substitution at C-5/C-6 with halides (e.g., bromine) enhances DNA intercalation .
- Cholinesterase inhibitors : Hybridization with acetylcholinesterase-binding motifs (e.g., tacrine derivatives) improves potency against Alzheimer’s targets .
- Antimicrobials : Quaternary ammonium salts derived from N-alkylation show Gram-positive bacterial inhibition .
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking studies : Software like AutoDock Vina models binding to proteins (e.g., acetylcholinesterase) using crystal structures (PDB: 4EY7) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR : Quantitative structure-activity relationships correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .
Methodological Challenges and Solutions
Q. How to optimize reaction yields in N-methylation without racemization?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 24 hrs conventionally), minimizing thermal degradation .
- Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) in biphasic systems (H₂O/CH₂Cl₂) improves alkylation efficiency .
Q. What analytical workflows resolve co-elution issues in chiral HPLC?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
